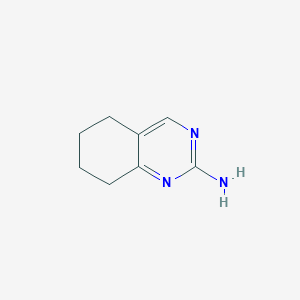

5,6,7,8-Tetrahydroquinazolin-2-amine

Descripción general

Descripción

Synthesis Analysis

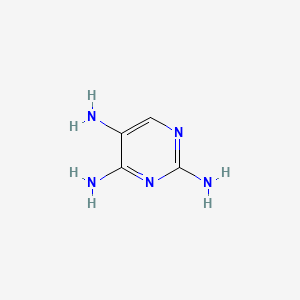

The synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine derivatives often involves multicomponent reactions (MCRs) that are more straightforward than conventional multistep organic reactions. For instance, one-pot methods have been developed to synthesize tetrahydro derivatives of quinazoline-2-amine, which allow the creation of new organic molecules in a single step with minimum time and effort. These methods typically involve the cyclocondensation of substituted carboxaldehydes with cyclic ketones and guanidine carbonate (Tugcu & Turhan, 2018).

Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroquinazolin-2-amine is characterized by a tetrahydroquinazoline backbone, which is a common structural motif in many biologically active compounds. The presence of the tetrahydroquinazoline core provides a rigid framework that can interact with various biological targets, contributing to the compound's pharmacological properties.

Chemical Reactions and Properties

5,6,7,8-Tetrahydroquinazolin-2-amine and its derivatives can undergo various chemical reactions, including reductive amination, cyclocondensation, and Diels-Alder reactions, to generate a wide range of compounds with diverse chemical properties. For example, the synthesis of nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates involves reductive amination and is facilitated by the compound's ability to act as a versatile intermediate (Gangjee et al., 1995).

Aplicaciones Científicas De Investigación

Application in Antitubercular and Antidiabetic Drug Development

- Scientific Field : Medicinal Chemistry and Pharmacology .

- Summary of the Application : 5,6,7,8-Tetrahydroquinazolin-2-amine is used in the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines . These compounds have shown high binding affinity towards some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . This suggests that they may be promising candidates for the molecular design and development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the synthesized compounds were also predicted to have high inhibition activity against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

- Methods of Application or Experimental Procedures : The synthesis of the new series of 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . It has an easy workup, compared to the existing methods of tetrahydroquinazoline preparation .

- Results or Outcomes : The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization . Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis .

Application in Antibacterial Drug Development

- Scientific Field : Medicinal Chemistry and Microbiology .

- Summary of the Application : 5,6,7,8-Tetrahydroquinazolin-2-amine is used in the synthesis of a new series of compounds with potential antibacterial activity . These compounds have shown promising results in preliminary in vitro tests .

- Methods of Application or Experimental Procedures : The synthesis of the new series of compounds involves the reaction of 5,6,7,8-Tetrahydroquinazolin-2-amine with various reagents under controlled conditions . The reaction is characterized by good yields and has an easy workup .

- Results or Outcomes : The newly synthesized compounds were tested in vitro for their antibacterial activity . Preliminary results suggest that some of these compounds show promising antibacterial activity .

Application in Antibacterial Drug Development

- Scientific Field : Medicinal Chemistry and Microbiology .

- Summary of the Application : 5,6,7,8-Tetrahydroquinazolin-2-amine is used in the synthesis of a new series of compounds with potential antibacterial activity . These compounds have shown promising results in preliminary in vitro tests .

- Methods of Application or Experimental Procedures : The synthesis of the new series of compounds involves the reaction of 5,6,7,8-Tetrahydroquinazolin-2-amine with various reagents under controlled conditions . The reaction is characterized by good yields and has an easy workup .

- Results or Outcomes : The newly synthesized compounds were tested in vitro for their antibacterial activity . Preliminary results suggest that some of these compounds show promising antibacterial activity .

Safety And Hazards

Direcciones Futuras

The future directions for the study of 5,6,7,8-Tetrahydroquinazolin-2-amine are promising. The compound and its derivatives have potential applications in the treatment of diseases such as cancer and diabetes .

Relevant Papers Several papers have been published on 5,6,7,8-Tetrahydroquinazolin-2-amine . These papers provide valuable insights into the properties and potential applications of this compound.

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOOBFYEASSZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=NC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279645 | |

| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinazolin-2-amine | |

CAS RN |

2305-85-3 | |

| Record name | 2305-85-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

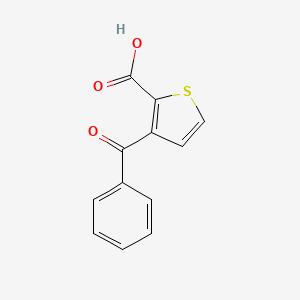

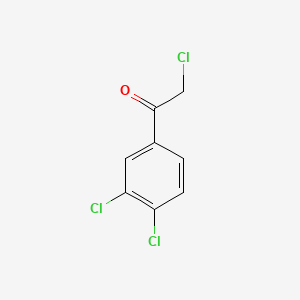

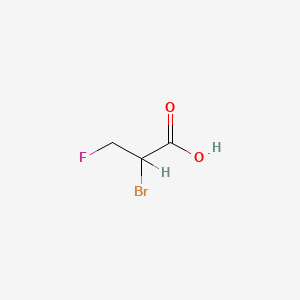

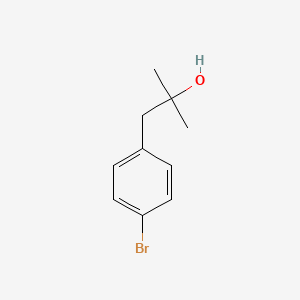

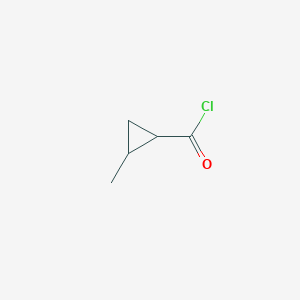

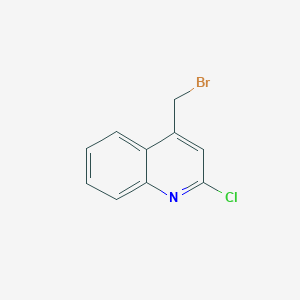

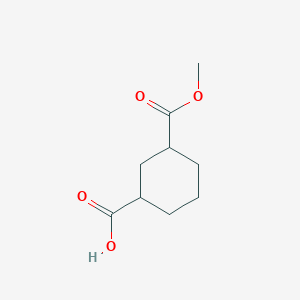

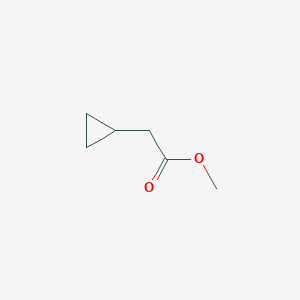

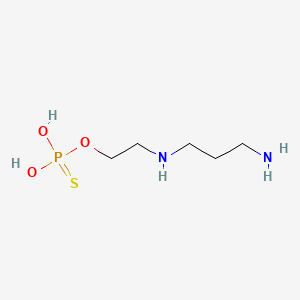

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.